molecular formula C11H12O3 B14115724 4-(2-Oxopropyl)phenyl acetate CAS No. 714-23-8

4-(2-Oxopropyl)phenyl acetate

Cat. No.: B14115724
CAS No.: 714-23-8
M. Wt: 192.21 g/mol
InChI Key: VJHQSLSGLIVQJE-UHFFFAOYSA-N
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Description

4-(2-Oxopropyl)phenyl acetate is an organic compound with the molecular formula C11H12O3. It is known for its unique structure, which includes a phenyl ring substituted with an oxopropyl group and an acetate group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxopropyl)phenyl acetate typically involves the reaction of 4-hydroxyacetophenone with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid. The process involves the acetylation of the hydroxyl group to form the acetate ester .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopropyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted phenyl acetates, depending on the reagents and conditions used .

Scientific Research Applications

4-(2-Oxopropyl)phenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Oxopropyl)phenyl acetate involves its interaction with specific molecular targets. The oxopropyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then interact with enzymes or receptors, modulating their activity. The acetate group also plays a role in enhancing the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxopropyl)phenyl acetate
  • 4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenyl pyridazin-3(2H)-one

Uniqueness

4-(2-Oxopropyl)phenyl acetate is unique due to its specific substitution pattern on the phenyl ring. This structure imparts distinct chemical properties, making it suitable for specific reactions and applications that similar compounds may not be able to achieve .

Properties

IUPAC Name

[4-(2-oxopropyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)7-10-3-5-11(6-4-10)14-9(2)13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHQSLSGLIVQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40535664
Record name 4-(2-Oxopropyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714-23-8
Record name 4-(2-Oxopropyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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